Product packaging for Dihydrozeatin riboside monophosphate(Cat. No.:CAS No. 31284-94-3)

Dihydrozeatin riboside monophosphate

Cat. No.: B1260463
CAS No.: 31284-94-3
M. Wt: 433.35 g/mol
InChI Key: PHZVBJISZSHIRV-YXYADJKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrozeatin riboside monophosphate is a nucleotide form of the cytokinin dihydrozeatin, serving as a central metabolic intermediate in the cytokinin biosynthetic pathway in plants . As a member of the purine ribonucleoside monophosphate class of organic compounds, it is a nucleotide consisting of a dihydrozeatin base linked to a ribose and a monophosphate group . This compound is a crucial precursor to the active free-base forms of cytokinins, which are fundamental plant hormones regulating cell division, photosynthesis, chloroplast differentiation, root initiation, and nutrient assimilation . The specific research value of this compound lies in its role as a metabolic pool from which bioactive cytokinins are derived. Studies tracking endogenous cytokinin pools, such as those in tobacco ( Nicotiana tabacum L.), rely on accurate quantification of this and related metabolites to model cytokinin dynamics and understand their profound effects on plant phenotype, including primary root growth, cotyledon area, and hypocotyl development . Furthermore, the broader class of cytokinins to which it belongs is gaining interest for potential human health benefits, with in silico analyses suggesting interactions with proteins involved in key cellular functions related to human metabolism and immune response . This product is provided for research applications only, including plant physiology studies, hormone metabolic pathway analysis, and mass spectrometry-based profiling. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N5O8P B1260463 Dihydrozeatin riboside monophosphate CAS No. 31284-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h6-9,11-12,15,21-23H,2-5H2,1H3,(H,16,17,18)(H2,24,25,26)/t8?,9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZVBJISZSHIRV-YXYADJKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635826
Record name N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31284-94-3
Record name N-(4-Hydroxy-3-methylbutyl)adenosine 5'-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Dihydrozeatin Riboside Monophosphate

Established Biosynthetic Pathways for Isoprenoid Cytokinins

Cytokinins are a class of phytohormones that are fundamental regulators of plant growth and development. nih.gov The isoprenoid cytokinins, characterized by an isoprenoid side chain attached to an adenine (B156593) moiety, are synthesized primarily through two distinct pathways: the adenine nucleotide-dependent pathway and the tRNA degradation pathway. researchgate.netnumberanalytics.com

The Adenine Nucleotide-Dependent Pathway (AMP Pathway)

The de novo synthesis of the majority of isopentenyladenine (iP) and trans-zeatin (B1683218) (tZ) type cytokinins occurs via the adenine nucleotide-dependent pathway, also known as the AMP pathway. researchgate.netnih.gov This pathway utilizes common cellular building blocks to construct cytokinin nucleotides from the ground up.

The first and rate-limiting step in this pathway is catalyzed by the enzyme adenosine (B11128) phosphate-isopentenyltransferase (IPT). nih.govnumberanalytics.com IPTs are responsible for the initial prenylation reaction, which involves the transfer of an isoprenoid side chain to the N⁶ position of an adenine nucleotide. numberanalytics.commdpi.com In plants like Arabidopsis, these enzymes are referred to as ATP/ADP IPTs because they preferentially use adenosine triphosphate (ATP) or adenosine diphosphate (B83284) (ADP) as the recipient for the isoprenoid group. researchgate.netnih.gov This enzymatic action is the committed step for cytokinin biosynthesis, initiating the formation of cytokinin nucleotides. numberanalytics.com

The isoprenoid side chain used in the initial prenylation step is provided by specific five-carbon precursor molecules. nih.gov The two primary donors for isoprenoid cytokinin biosynthesis are Dimethylallyl Diphosphate (DMAPP) and (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBDP). mdpi.comresearchgate.net

Dimethylallyl Diphosphate (DMAPP) : This is the major isoprenoid precursor for the synthesis of most cytokinins in plants. researchgate.netnih.gov It is produced through both the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. nih.govresearchgate.net

Hydroxymethylbutenyl Diphosphate (HMBDP) : This molecule serves as a precursor in an alternative, or bypass, pathway for zeatin synthesis. researchgate.net This iPRMP-independent pathway appears to be utilized by the Agrobacterium IPT enzyme (Tmr) in the plastids of infected plant cells, allowing for the direct synthesis of zeatin-type cytokinins. researchgate.netnih.gov

Table 1: Key Isoprenoid Precursors in Cytokinin Biosynthesis

PrecursorFull NamePrimary Role
DMAPP Dimethylallyl DiphosphateMajor side-chain donor in the conventional adenine nucleotide-dependent pathway. researchgate.net
HMBDP (E)-4-hydroxy-3-methyl-but-2-enyl diphosphateSide-chain donor in an alternative, iPRMP-independent bypass pathway. researchgate.netnih.gov

The action of IPT on ATP or ADP with DMAPP as the substrate results in the formation of isopentenyladenosine triphosphates (iPRTP) and diphosphates (iPRDP). researchgate.net These are subsequently converted to Isopentenyladenosine Monophosphate (iPRMP). nih.govnih.gov

Following its formation, iPRMP can be hydroxylated to produce trans-Zeatin Riboside Monophosphate (tZRMP). This critical conversion is catalyzed by a cytochrome P450 monooxygenase, specifically the enzyme CYP735A in Arabidopsis. numberanalytics.comnih.govresearchgate.net This hydroxylation step transforms an iP-type cytokinin nucleotide into a tZ-type cytokinin nucleotide, which is a direct precursor for many active forms of zeatin. nih.govnih.gov

Table 2: Key Enzymes and Products in the AMP-Dependent Pathway

EnzymeSubstratesProduct
Isopentenyl Transferase (IPT) DMAPP + ATP/ADPiPRTP/iPRDP
Cytochrome P450 (CYP735A) iPRMPtZRMP

The tRNA Degradation Pathway and cis-Zeatin (B600781) Formation (Contextual Relevance)

A second, distinct pathway for cytokinin biosynthesis involves the degradation of transfer RNA (tRNA). researchgate.net This pathway is the primary source of cis-zeatin (cZ) type cytokinins. researchgate.netpnas.org The process is initiated by a different class of isopentenyltransferase enzymes known as tRNA-IPTs. nih.govslu.se

These tRNA-IPTs catalyze the prenylation of adenine residues located at a specific position (A37) in certain tRNA molecules, forming a tRNA-bound N⁶-isopentenyladenosine. nih.govfrontiersin.org The subsequent degradation of these modified tRNAs releases cytokinin mononucleotides. researchgate.netslu.se The isopentenyl side chain on these tRNA-derived cytokinins is typically hydroxylated in the cis configuration, leading to the formation of cZ-type cytokinins. nih.govnih.gov While once considered a minor contributor, this pathway is now understood to be the main source for all cis-zeatin forms in plants. slu.sefrontiersin.org

Enzymatic Conversions Leading to Dihydrozeatin Riboside Monophosphate

This compound (DZRMP) is formed through the reduction of a zeatin-type cytokinin. researchgate.net This biochemical step involves the saturation of the double bond in the isoprenoid side chain of a zeatin molecule.

Research has identified a reductase enzyme in the embryos of Phaseolus vulgaris that catalyzes the conversion of the free base trans-zeatin to dihydrozeatin (DZ). nih.gov This enzyme specifically requires NADPH as a cofactor and is highly specific for zeatin, not recognizing its riboside form or other related cytokinin structures. nih.gov

However, metabolic pathway charts and the identification of DZRMP in plant tissues, such as coconut flesh, indicate that this reduction can also occur at the nucleotide level. researchgate.netresearchgate.netnih.gov In this reaction, trans-Zeatin Riboside Monophosphate (tZRMP), a product of the AMP pathway, is converted directly to this compound (DZRMP). researchgate.netresearchgate.net This conversion represents a key metabolic branch, transforming a highly active zeatin-type cytokinin into a stable, dihydrozeatin-type form.

Reduction of Trans-Zeatin Riboside Monophosphate (tZRMP)

This compound is understood to be formed from the reduction of its precursor, trans-zeatin riboside monophosphate (tZRMP). researchgate.netoup.com This conversion is a saturation event targeting the isoprenoid side chain of the zeatin molecule. mdpi.com The pathway is a recognized route in cytokinin metabolism, leading from the highly active trans-zeatin (tZ) forms to the dihydrozeatin (DHZ) forms. researchgate.netresearchgate.netresearchgate.net

Research into the enzyme responsible for this conversion in Phaseolus vulgaris (common bean) embryos identified a reductase that catalyzes the conversion of zeatin to dihydrozeatin. nih.gov While pathway diagrams often show the conversion occurring at the riboside monophosphate level (tZRMP to DZRMP), evidence from this study suggests that the side chain reduction may occur at the free base level (zeatin to dihydrozeatin). researchgate.netnih.gov The involvement of a specific zeatin reductase in this process has been demonstrated at the protein level, though the corresponding gene has not been universally identified across all species. nih.gov

Molecular Mechanisms of Dihydrozeatin Side-Chain Saturation

The key molecular mechanism in the formation of dihydrozeatin-type cytokinins is the saturation of the double bond in the N6-isoprenoid side chain of zeatin. mdpi.com This reaction is catalyzed by an enzyme known as zeatin reductase. mdpi.comnih.gov

Studies on a partially purified reductase from Phaseolus vulgaris embryos revealed specific requirements for its activity. nih.gov The enzyme specifically requires NADPH as a cofactor to perform the reduction. nih.gov Its optimal activity occurs at a pH between 7.5 and 8.0. nih.gov This enzyme exhibits high specificity for its substrate, as it does not recognize compounds closely related to zeatin, such as ribosylzeatin or N6-(Δ2-isopentenyl)adenine. nih.gov The reaction appears to be irreversible, as no conversion of dihydrozeatin back to zeatin was observed. nih.gov

Genetic Regulation of this compound Biosynthesis

The biosynthesis of DZRMP is intricately controlled by a network of genes that regulate the production of its cytokinin precursors.

Identification and Characterization of Relevant Genes (e.g., ptz, idi)

In the phytopathogenic bacterium Pseudomonas syringae pv. savastanoi, specific genes located on plasmids have been identified as crucial for cytokinin biosynthesis, which includes the precursors for dihydrozeatin. frontiersin.orgnih.gov

ptz : This gene encodes an isopentenyl transferase, a key enzyme in the cytokinin biosynthesis pathway. frontiersin.orgnih.govresearchgate.net The Ptz enzyme is essential for the production of both trans-zeatin and dihydrozeatin. frontiersin.org Studies using mutant bacterial strains showed that the deletion of the ptz gene abolished the biosynthesis of these two cytokinins. nih.govresearchgate.net

idi : This gene codes for an isopentenyl-diphosphate delta-isomerase. researchgate.netfrontiersin.orgnih.gov This enzyme is involved in producing dimethylallyl diphosphate (DMAPP), a necessary precursor for the synthesis of isoprenoid cytokinins. oup.comresearchgate.net While the ptz gene is essential for producing large quantities of cytokinins in culture, the idi gene is not. frontiersin.orgnih.gov Interestingly, bacterial strains lacking the idi gene were found to contain significantly higher amounts of trans-zeatin than the wild-type strain, suggesting that the Idi enzyme plays a role in maintaining the correct balance of different cytokinin forms. nih.govresearchgate.net Although not essential for high-level cytokinin production, both ptz and idi are individually required for the development of tumors on olive plants by the bacterium. frontiersin.orgnih.gov

Table 1: Genes Involved in Cytokinin Biosynthesis This interactive table summarizes the functions of key genes discussed in this article.

Gene Encoded Enzyme Function in Cytokinin Biosynthesis Source(s)
ptz Isopentenyl transferase Essential for the biosynthesis of trans-zeatin and dihydrozeatin precursors. frontiersin.org, nih.gov, researchgate.net
idi Isopentenyl-diphosphate delta-isomerase Catalyzes the formation of DMAPP, a precursor for cytokinin synthesis; influences the balance of cytokinin types. frontiersin.org, nih.gov, researchgate.net
IPT5 Isopentenyltransferase 5 Catalyzes a rate-limiting step in the de novo cytokinin biosynthesis pathway. nih.gov, oup.com, researchgate.net

| ESR2 | ENHANCER OF SHOOT REGENERATION 2 | A transcription factor that directly binds to the IPT5 promoter to regulate its expression. | nih.gov, oup.com |

Transcriptional Regulation of Biosynthetic Enzymes (e.g., IPT5 via ESR2)

The expression of enzymes involved in cytokinin biosynthesis is tightly controlled at the transcriptional level. A key example of this regulation is the interaction between the transcription factor ENHANCER OF SHOOT REGENERATION 2 (ESR2) and the isopentenyltransferase 5 (IPT5) gene in Arabidopsis. nih.govoup.com

IPT5 is an enzyme that performs a rate-limiting step in the cytokinin biosynthesis pathway. nih.govnih.gov Research has demonstrated that ESR2 directly modulates cytokinin levels by controlling the expression of IPT5. nih.govoup.com In experimental setups, the induction of ESR2 activity led to a significant rise in the levels of endogenous cytokinins. nih.gov This increase was accompanied by elevated expression of the IPT5 gene. nih.govoup.com

Further molecular analysis using yeast one-hybrid and transient luciferase reporter assays confirmed this regulatory relationship. nih.gov These experiments showed that the ESR2 protein directly binds to the promoter region of the IPT5 gene, validating IPT5 as a direct downstream target in the genetic network controlled by ESR2. nih.gov This regulatory mechanism provides a direct link between a developmental transcription factor and the hormonal biosynthesis pathway that leads to the production of compounds like DZRMP.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
Dihydrozeatin DHZ
Dihydrozeatin Riboside DHZR
This compound DZRMP
Trans-Zeatin tZ
Trans-Zeatin Riboside tZR
Trans-Zeatin Riboside Monophosphate tZRMP
Isopentenyladenine iP
Isopentenyladenosine 5'-monophosphate iPRMP
Isopentenyl-diphosphate IPP
Dimethylallyl diphosphate DMAPP
Adenosine triphosphate ATP
Adenosine diphosphate ADP

Metabolism and Homeostasis of Dihydrozeatin Riboside Monophosphate

Conjugation and Storage Forms of Dihydrozeatin-Type Cytokinins

To maintain hormonal balance, active cytokinins like dihydrozeatin can be temporarily or permanently inactivated through conjugation, primarily by the attachment of a glucose molecule. youtube.comnih.gov These glucosides serve as storage forms, protect the hormone from degradation, and are involved in transport. pnas.orgoup.com

O-glucosylation is a common and reversible modification of dihydrozeatin. unc.edu This process involves the attachment of a glucose molecule to the hydroxyl group on the side chain of the dihydrozeatin molecule, forming an O-glucoside. nih.govpnas.org This reaction is catalyzed by enzymes called cytokinin O-glucosyltransferases (COGTs). nih.gov The resulting O-glucosides, such as dihydrozeatin-O-glucoside, are biologically inactive but are considered storage forms of the hormone. oup.com

A key feature of O-glucosylation is its reversibility. youtube.comunc.edu The stored O-glucosides can be hydrolyzed by β-glucosidase enzymes, which cleave off the glucose molecule to release the active, free-base cytokinin. oup.com This allows the plant to rapidly increase the concentration of active cytokinin when needed. Furthermore, O-glucosylation protects the cytokinin molecule from irreversible degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, which can degrade the free base but not the O-glucoside form. oup.com

In contrast to the reversible nature of O-glucosylation, N-glucosylation is generally considered to be an irreversible process that leads to the permanent deactivation of cytokinins. unc.edu In this process, a glucose molecule is attached to a nitrogen atom of the purine (B94841) ring, typically at the N7 or N9 position, forming N-glucosides. nih.govresearchgate.netnih.gov These reactions are catalyzed by cytokinin N-glucosyltransferases (CNGTs), with specific enzymes in Arabidopsis, such as UGT76C1 and UGT76C2, having been identified to glucosylate cytokinins at the N7 and N9 positions. researchgate.netnih.gov

Dihydrozeatin-7-glucoside (DZ7G) and dihydrozeatin-9-glucoside (DZ9G) are metabolically stable and biologically inactive because they cannot be easily hydrolyzed back to the active free base. unc.edu This pathway effectively removes active cytokinins from the system, playing a crucial role in maintaining cytokinin homeostasis. nih.govnih.gov While some studies have suggested that N9-glucosides might be degraded by certain CKX isoforms, N-glucosylation is largely viewed as a terminal step in the metabolic life of a cytokinin molecule. nih.gov

Table 2: Conjugation Forms of Dihydrozeatin-Type Cytokinins

Conjugation TypeAttachment SiteEnzyme ClassReversibilityBiological Role
O-Glucosylation Hydroxyl group on the side chainO-glucosyltransferases (COGTs)Reversible (by β-glucosidases). oup.comStorage, Protection from degradation. oup.comunc.edu
N-Glucosylation Nitrogen at the N7 or N9 position of the purine ringN-glucosyltransferases (CNGTs)Presumed Irreversible. unc.eduPermanent inactivation, Homeostasis. unc.edunih.gov

Enzymology of Dihydrozeatin Riboside Monophosphate Interconversions

The metabolic fate of this compound (DZRMP) is governed by the activity of several key enzymes that catalyze its conversion to other cytokinin forms. These enzymatic steps are crucial for activating, inactivating, or otherwise modifying the compound to maintain cellular homeostasis.

Characterization of Key Metabolizing Enzymes

The interconversion of DZRMP is primarily handled by a specific set of enzymes that either activate it into its free-base form or are involved in its synthesis from its corresponding riboside.

The primary enzyme responsible for the activation of DZRMP is cytokinin riboside 5'-monophosphate phosphoribohydrolase , commonly known as LONELY GUY (LOG) . nih.govuniprot.org This enzyme plays a direct role in the final step of cytokinin biosynthesis, converting inactive cytokinin nucleotides into their biologically active free-base forms. nih.gov LOG enzymes achieve this by catalyzing the phosphoribohydrolase reaction, which removes the ribose 5'-phosphate group from the nucleotide. uniprot.org This direct activation pathway is considered a crucial mechanism for regulating the levels of active cytokinins within the plant. ebi.ac.uk

Another significant enzyme in the metabolism of DZRMP is adenosine (B11128) kinase (AK) . While LOG enzymes convert DZRMP to its active form, AK works in the reverse direction in a salvage pathway, phosphorylating cytokinin ribosides like dihydrozeatin riboside (DZR) to produce DZRMP. nih.gov This allows the plant to interconvert different forms of cytokinins, contributing to the regulation of the active cytokinin pool.

The formation of the dihydrozeatin (DHZ) moiety itself, prior to its conversion into DZRMP, is catalyzed by zeatin reductase . This enzyme is responsible for the conversion of trans-zeatin (B1683218) (tZ) into DHZ by reducing the double bond in the isoprenoid side chain. researchgate.netnih.gov Although it does not act directly on DZRMP, its activity determines the availability of the DHZ base for subsequent conversion into DZR and DZRMP.

Table 1: Key Enzymes in this compound Metabolism

Enzyme Abbreviation Function EC Number
Cytokinin riboside 5'-monophosphate phosphoribohydrolase LOG Converts DZRMP to active dihydrozeatin (DHZ) by removing the ribose 5'-phosphate. nih.govuniprot.org 3.2.2.n1 uniprot.org
Adenosine kinase AK Phosphorylates dihydrozeatin riboside (DZR) to form DZRMP. nih.gov 2.7.1.20
Zeatin Reductase - Converts trans-zeatin (tZ) to dihydrozeatin (DHZ), the precursor for DZRMP. researchgate.netnih.gov 1.3.1.69 nih.gov

Substrate Specificity and Kinetic Properties of Relevant Enzymes

The enzymes involved in DZRMP metabolism exhibit distinct substrate specificities and kinetic properties that are fundamental to their regulatory roles.

LONELY GUY (LOG) enzymes are characterized as cytokinin-activating enzymes with phosphoribohydrolase activity. uniprot.org They specifically target cytokinin riboside 5'-monophosphates. Besides DZRMP, their substrates include other common cytokinin nucleotides like isopentenyladenosine 5'-monophosphate (iPRMP) and trans-zeatin riboside 5'-monophosphate (tZRMP), which they convert to their respective free bases (iP and tZ). nih.govresearchgate.net This demonstrates their broad specificity within the class of cytokinin mononucleotides.

Adenosine kinase (AK) enzymes are involved in the phosphorylation of various purine ribosides. Their activity is not exclusive to cytokinin ribosides. In addition to dihydrozeatin riboside (DZR), they can phosphorylate other cytokinin ribosides such as isopentenyladenosine (iPR), trans-zeatin riboside (tZR), and cis-zeatin (B600781) riboside (cZR). nih.gov

Zeatin reductase displays high specificity. It has been shown to convert trans-zeatin to dihydrozeatin, but it does not act on cis-zeatin, zeatin riboside, or isopentenyladenine. researchgate.net This specificity ensures that DHZ is primarily derived from the trans-isomer of zeatin.

Cytokinin Oxidase/Dehydrogenase (CKX) enzymes are flavoproteins that show a preference for cytokinin free bases with unsaturated isoprenoid side chains, such as isopentenyladenine (iP) and zeatin (Z). nih.govnih.gov However, they also catalyze the degradation of saturated-side-chain cytokinins like dihydrozeatin, though often with different efficiencies depending on the specific CKX isozyme. nih.gov Their activity is crucial for controlling the concentration of active cytokinins.

Table 2: Substrate Range of Enzymes Related to this compound

Enzyme Primary Substrate for DHZ Pathway Other Known Cytokinin Substrates
LONELY GUY (LOG) This compound (DZRMP) researchgate.net Isopentenyladenosine 5'-monophosphate (iPRMP), trans-zeatin riboside 5'-monophosphate (tZRMP), cis-zeatin riboside 5'-monophosphate (cZRMP) nih.govresearchgate.net
Adenosine Kinase (AK) Dihydrozeatin riboside (DZR) nih.gov Isopentenyladenosine (iPR), trans-zeatin riboside (tZR), cis-zeatin riboside (cZR) nih.gov
Zeatin Reductase trans-Zeatin (tZ) researchgate.net Does not act on cis-zeatin, zeatin riboside, or isopentenyladenine researchgate.net

| Cytokinin Oxidase/Dehydrogenase (CKX) | Dihydrozeatin (DHZ) nih.gov | Isopentenyladenine (iP), trans-zeatin (tZ), cis-zeatin (cZ) nih.gov |

Dynamics and Regulation of this compound Pool Size

The cellular concentration, or pool size, of this compound is tightly regulated through a dynamic interplay of biosynthesis, degradation, and transport, as well as by specific signaling pathways. This regulation ensures that the active form, dihydrozeatin (DHZ), is available in appropriate amounts to fulfill its specific physiological roles, such as promoting cell differentiation in plant roots. mdpi.com

Hormonal signaling and receptor specificity also play a crucial role. Dihydrozeatin has been shown to be specifically and uniquely perceived by the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor. mdpi.com This specific ligand-receptor interaction suggests that the regulation of the DZRMP pool is tailored to supply the substrate for AHK3-mediated signaling pathways, which are involved in processes like root cell differentiation. mdpi.com The differing affinities and expression patterns of cytokinin receptors (AHK2, AHK3, and CRE1/AHK4) for various cytokinins contribute to the specificity of the plant's response and likely influence the homeostatic levels of different cytokinin pools, including that of DZRMP. nih.gov

Intracellular and tissue-level compartmentation is another layer of regulation. Cytokinin biosynthesis and modification occur in different cellular compartments, including the plastids, cytoplasm, and endoplasmic reticulum. nih.gov For example, when dihydrozeatin is supplied externally to plant cells, it is rapidly metabolized, with its O-glucoside and riboside-O-glucoside forms being sequestered in the vacuole, while DHZ and its riboside remain predominantly outside the vacuole. nih.gov This differential compartmentation affects the accessibility of DZRMP and its derivatives to metabolizing enzymes and receptors, thereby regulating their activity. The spatial distribution of cytokinin metabolic enzymes within different plant tissues and cells further ensures that cytokinin activity is localized to specific developmental domains. nih.gov

Roles of Dihydrozeatin Riboside Monophosphate in Plant Developmental Processes

Dihydrozeatin riboside monophosphate, a precursor to the active cytokinin dihydrozeatin, is integral to the control of cell division and differentiation, which are the foundational processes for all plant development.

Regulation of Cell Division and Meristematic Activity

Meristems are the reservoirs of undifferentiated stem cells from which all plant organs arise. The regulation of their activity is crucial for proper plant architecture.

The shoot apical meristem (SAM) is a small, organized group of pluripotent cells located at the tip of the plant shoot that is responsible for generating all of the aerial parts of a plant, including leaves, stems, and flowers. universiteitleiden.nl The maintenance of the SAM's stem cell pool and the regulation of organ initiation are tightly controlled by a balance of hormones, primarily auxin and cytokinin. Cytokinins, including those derived from this compound, play a pivotal role in promoting cell division and maintaining the undifferentiated state of stem cells within the central zone of the SAM. This ensures a continuous supply of cells for the development of new organs throughout the plant's life. Defective cytokinin signaling can lead to smaller shoot meristems, demonstrating its essential function in this process. oup.com

Table 1: Effect of Dihydrozeatin (DHZ) on Root Meristem Size in Various Plant Species

This table illustrates the reduction in the number of meristematic cortical cells 16 hours after treatment with 0.5 μM Dihydrozeatin, indicating its conserved role in promoting cell differentiation and reducing meristem size.

SpeciesTreatmentAverage Number of Meristematic Cortical Cells
Arabidopsis thalianaMock42
0.5 μM DHZ31
Cardamine hirsutaMock35
0.5 μM DHZ25
Capsella rubellaMock38
0.5 μM DHZ28
Nicotiana benthamianaMock60
0.5 μM DHZ45
Oryza sativa (Rice)Mock75
0.5 μM DHZ60

Influence on Organogenesis and Morphogenesis

Organogenesis is the process by which specific tissues and organs are formed. This compound contributes to the cytokinin pool that influences several key morphogenetic events.

The development of a plant's root system architecture is heavily dependent on the formation of lateral roots. This process is governed by a complex interplay between auxin, which promotes lateral root initiation, and cytokinin, which generally acts as an inhibitor. medkoo.com The balance between these two hormones is critical. High levels of cytokinins, including various forms like trans-zeatin (B1683218) riboside monophosphate (tZMP) and this compound (DHZMP), in specific zones of the primary root can suppress the initiation of lateral root primordia. medkoo.comnih.gov The early phases of lateral root development, therefore, typically occur in areas with repressed cytokinin responses, highlighting the inhibitory role of the cytokinin class, including this compound, in this specific developmental context. medkoo.comnih.gov

In plant tissue culture, the regeneration of whole plants from explants relies on the manipulation of plant hormones. This process typically involves two stages: first, the formation of a callus, an undifferentiated mass of cells, on a medium rich in auxin. Second, the transfer of this callus to a shoot-inducing medium (SIM) that has a high cytokinin-to-auxin ratio. Cytokinins derived from precursors like this compound are essential for this second step. They induce the reprogramming of callus cells and promote the formation of a de novo shoot apical meristem, a process involving key shoot identity genes like WUSCHEL. oup.com The ability of cytokinin ribosides to efficiently induce shoot formation has been demonstrated in various plant species, underscoring their importance in in vitro organogenesis.

The role of cytokinins, and by extension this compound, in regulating hypocotyl elongation is complex and dependent on environmental cues, particularly light. In dark-grown (etiolated) seedlings, cytokinins generally inhibit hypocotyl elongation, a response that is often mediated by an increase in ethylene biosynthesis. nih.gov In light-grown seedlings, however, the effect is less direct. While cytokinins alone may have little effect, they can significantly promote hypocotyl elongation when ethylene signaling or polar auxin transport is blocked. biosynth.com This indicates a conditional, interactive role for cytokinins, where they modulate hypocotyl growth by influencing the synthesis and signaling pathways of other key hormones like auxin and ethylene. biosynth.com

Developmental Transitions and Reproductive Biology

This compound, as a member of the cytokinin family of phytohormones, is intrinsically involved in the complex orchestration of plant growth, particularly in the transition to and execution of reproductive strategies. Cytokinins are key regulators of cell division and differentiation, processes that are fundamental to the development of reproductive organs.

Fruit Set and Development

The initiation of fruit development following fertilization, known as fruit set, is a critical process regulated by a consortium of hormones, with cytokinins playing a central role oup.com. The endogenous levels of cytokinins are often directly correlated with fruit growth, primarily by stimulating the cell division phase oup.com. While many studies focus on more abundant cytokinins like zeatin, the principles of cytokinin action are broadly applicable. High concentrations of cytokinins, such as zeatin and zeatin riboside, are often found in developing fruits and seeds usc.edu.aunih.gov. For instance, in macadamia, cytokinin levels rise significantly between 3 and 10 weeks after anthesis, a period that coincides with maximum endosperm volume usc.edu.au. This hormonal surge supports the intense cell division and nutrient accumulation required for fruit growth.

The successful development of fruit relies on a coordinated action of cytokinins, auxins, and gibberellins oup.commdpi.com. While auxins and gibberellins are also crucial for initiating fruit set, cytokinins are particularly vital for promoting the cell proliferation that leads to an increase in fruit size oup.commdpi.com. Although in some species like kiwifruit, dihydrozeatin (DHZ) concentrations were found to be below detection levels during development, other dihydrozeatin-type cytokinins have been identified as the predominant forms in the dry seeds of species like maize, suggesting a species-specific role in reproductive development nih.govresearchgate.net.

Seed Development: Embryo and Endosperm Formation

Developing seeds are primary sites of cytokinin synthesis and metabolism and represent one of the richest natural sources of these hormones taylorfrancis.com. Dihydrozeatin and its derivatives play a role in these foundational processes. The endosperm, a product of double fertilization, is crucial for nourishing the developing embryo nih.govcornell.eduresearchgate.net. Cytokinins are instrumental in regulating the development of both the embryo and the endosperm mdpi.comoup.com. They are thought to enhance the "sink strength" of the developing seed, effectively increasing its capacity to attract and import nutrients necessary for growth taylorfrancis.comfrontiersin.org. This is achieved by promoting cell division and cell cycle activity within the seed tissues taylorfrancis.com.

Research has shown that dihydrozeatin-type cytokinins are the most abundant free cytokinins in the dry seeds of maize and lucerne researchgate.net. In maize, these high concentrations of DHZ-type cytokinins decrease just before the emergence of the radicle, indicating a significant role during the maturation or early germination phases researchgate.net. The accumulation of cytokinins within the seed coincides with periods of rapid cell division, supporting the formation of a viable embryo and a nutrient-rich endosperm taylorfrancis.com.

Interaction with Other Phytohormones in Developmental Regulation

The function of this compound in plant development is not isolated but is part of a complex signaling network. Its activity is modulated and defined by extensive crosstalk with other key phytohormones, particularly auxin and ethylene.

Interplay with Auxin Signaling Pathways

The interaction between cytokinins and auxin is a cornerstone of plant developmental regulation, often characterized by an antagonistic relationship that balances cell division and differentiation nih.govresearchgate.netbiologists.com. While auxin typically promotes cell division and maintains an undifferentiated state in meristems, cytokinins tend to promote cell differentiation nih.gov.

Dihydrozeatin (DHZ) has been shown to play a specific role in this dynamic. Research in Arabidopsis roots demonstrates that DHZ promotes cell differentiation, causing cells to exit the meristematic region nih.govmdpi.com. This action is highly specific, as it is perceived uniquely by the AHK3 histidine kinase receptor. This perception initiates a signaling cascade that activates transcription factors (ARABIDOPSIS RESPONSE REGULATOR 1, 12, and 11), which in turn repress auxin signaling, thereby tipping the balance from proliferation to differentiation nih.govmdpi.com. This cytokinin-driven repression of auxin signaling is a key mechanism for controlling the size and activity of meristems nih.gov.

| Hormonal Interaction Summary | | :--- | :--- | | Hormone Interaction | Developmental Outcome | | Dihydrozeatin ➡ Auxin | DHZ, perceived by the AHK3 receptor, activates ARR transcription factors. These repress auxin signaling, which promotes the transition from cell division to cell differentiation, particularly in root meristems nih.govmdpi.com. | | Cytokinin ➡ Ethylene | Cytokinins can stabilize the protein of key ethylene biosynthesis enzymes (e.g., ACS5). This leads to increased ethylene production, which influences processes like root growth and seedling development nih.govoup.com. |

Modulation of Ethylene Biosynthesis and Response

The relationship between cytokinins and ethylene is multifaceted and crucial for various growth responses. Cytokinins have been shown to regulate ethylene production by influencing key enzymes in its biosynthetic pathway nih.gov. Ethylene biosynthesis proceeds from S-adenosyl-l-methionine (SAM) via two dedicated enzymes: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO) nih.govnih.govmdpi.com.

Cytokinins can post-transcriptionally regulate ethylene biosynthesis by increasing the stability of certain ACS proteins, such as ACS5 in Arabidopsis oup.com. By stabilizing this rate-limiting enzyme, cytokinins lead to an increase in the production of ethylene's immediate precursor, ACC, and subsequently, ethylene gas itself oup.com. This interaction is spatially specific and plays a role in processes such as the control of root apical meristem size and root elongation nih.gov. Therefore, some of the physiological effects attributed to cytokinins are, in fact, mediated through their stimulation of ethylene production oup.comias.ac.in.

Role in Leaf Senescence and Chloroplast Differentiation

This compound, as a cytokinin, is a potent inhibitor of leaf senescence, a process also known as the "stay-green" effect researchgate.netnih.gov. Leaf senescence is an organized dismantling process characterized by the degradation of chlorophyll and the breakdown of chloroplasts, allowing nutrients to be remobilized to other parts of the plant nih.govencyclopedia.pub.

Cytokinins actively delay these events. A decline in the endogenous levels of active cytokinins, including dihydrozeatin (DHZ), is correlated with the progression of senescence in leaves nih.govnih.gov. Conversely, maintaining cytokinin levels can prevent chlorophyll degradation and preserve the structure and function of the photosynthetic apparatus nih.govnih.gov.

At the cellular level, cytokinins exert a major influence on chloroplasts, which are primary targets for degradation during senescence nih.govoup.com. They are known to promote the formation of grana (stacks of thylakoids) within chloroplasts and play a role in chloroplast differentiation and division nih.gov. By maintaining the integrity of chloroplasts and the expression of genes related to photosynthesis, cytokinins like DHZ help to sustain the leaf's metabolic activity and delay the onset of the senescence program frontiersin.orgyoutube.com.

Occurrence and Ecological Distribution of Dihydrozeatin Riboside Monophosphate

Presence in Higher Plants: Species-Specific and Tissue-Specific Variations

Dihydrozeatin (DHZ) and its derivatives, including dihydrozeatin riboside and its monophosphate form, are naturally occurring cytokinins found in a variety of higher plants. mdpi.com While trans-zeatin (B1683218) and isopentenyladenine are often the most abundant isoprenoid cytokinins, DHZ-type cytokinins can be present in significant amounts in specific species and tissues. mdpi.comnih.gov The levels of these cytokinins vary considerably, indicating specialized roles in plant growth and development.

Research has identified DHZ and its riboside in various plant tissues. For example, in pistachio trees (Pistacia vera 'Uzun'), dihydrozeatin riboside (DHZR) has been detected, although it is not one of the dominant cytokinin forms in that species. scispace.com In the model plant Arabidopsis thaliana, DHZ is known to play a specific role in promoting cell differentiation in the roots, a process mediated by the AHK3 cytokinin receptor. mdpi.com

The distribution of different cytokinin types is not uniform across the plant kingdom. A broad analysis of over 150 land plant species revealed that while some plants have a predominance of trans-zeatin type cytokinins, others, particularly certain monocots like those in the Poaceae family (e.g., Zea mays, Triticum aestivum), contain high levels of cis-zeatin (B600781) derivatives. oup.com Dihydrozeatin-type cytokinins are also part of this diverse profile, though their relative abundance can differ significantly. For instance, in a study of cytokinin levels in Datura innoxia crown gall tumor tissue, both dihydrozeatin and its riboside were detected. nih.gov

The concentration of these compounds is tissue-specific. Cytokinins are generally synthesized in actively dividing tissues such as the cambium and root tips and are transported throughout the plant via the xylem. wikipedia.org In pistachio trees, cytokinin concentrations, including derivatives of DHZ, were found to be higher in the shoots and leaves of fruit-bearing ('On'-year) trees compared to non-fruit-bearing ('Off'-year) trees. scispace.com This suggests a role for these hormones in regulating reproductive development and resource allocation.

Below is a data table summarizing the detection of dihydrozeatin and its related forms in select plant species and tissues based on research findings.

Plant SpeciesTissue/OrganDetected Dihydrozeatin-Type CytokininsReference
Arabidopsis thalianaRootsDihydrozeatin (DHZ) mdpi.com
Pistacia vera L.Leaves, ShootsDihydrozeatin (DHZ), Dihydrozeatin riboside (DHZR) scispace.com
Datura innoxiaCrown Gall Tumor TissueDihydrozeatin (DHZ), Dihydrozeatin riboside (DHZR) nih.gov
Zea maysImmature KernelsDihydrozeatin (DHZ), Dihydrozeatin riboside (DHZR) nih.gov
Lupinus luteusImmature SeedsDihydrozeatin (DHZ), Dihydrozeatin riboside (DHZR) nih.gov

Detection in Fungi and Microorganisms

Cytokinin biosynthesis is not exclusive to plants; a wide range of microorganisms, including bacteria and fungi, can produce these phytohormones. nih.govresearchgate.netmdpi.com These microbial cytokinins can influence plant physiology, particularly in the context of symbiotic or pathogenic relationships. nih.gov

Certain plant pathogenic bacteria synthesize and secrete cytokinins as virulence factors to manipulate host plant development. nih.govfrontiersin.org A well-studied example is Pseudomonas savastanoi (syn. Pseudomonas syringae pv. savastanoi), the bacterium responsible for olive knot disease. wikipedia.orgnih.gov This bacterium induces the formation of galls or tumors on infected olive and oleander plants. wikipedia.org

The tumorigenesis is driven by the bacterial production of plant hormones, including auxins and cytokinins. wikipedia.orgriken.jp Strains of P. savastanoi have been shown to secrete significant quantities of zeatin and ribosylzeatin into their culture medium. nih.gov The genes responsible for cytokinin biosynthesis in some strains are located on plasmids. nih.govnih.gov This overproduction of cytokinins, along with auxin, disrupts the host's normal cell division and differentiation processes, leading to uncontrolled cell proliferation and the formation of knots or tumors. riken.jpnih.gov While zeatin is the primary cytokinin identified in these studies, the metabolic pathways can be complex, and other forms may be produced. The action of these bacterially-produced hormones hijacks the plant's cellular machinery to create a favorable niche for the pathogen. nih.gov

Fungi are also known to produce and metabolize cytokinins. nih.govresearchgate.net The fungus Leptosphaeria maculans, a pathogen of oilseed rape, can produce a wide range of cytokinins and modify the cytokinin profile within infected plant tissues. nih.gov This suggests that, similar to pathogenic bacteria, fungi may use cytokinins to modulate host physiology during infection. nih.gov

The mushroom Amanita muscaria is another fungus associated with dihydrozeatin-related compounds. biosynth.com Bioassays for dihydrozeatin riboside-5'-monophosphate have been conducted using this species. biosynth.com The presence of dihydrozeatin in A. muscaria indicates that the metabolic pathways for producing saturated-side-chain cytokinins exist within the fungal kingdom. biosynth.com Studies on various temperate forest fungi have confirmed that both abscisic acid and cytokinins are present across different nutritional modes (ectomycorrhizal, saprotrophic, etc.), suggesting a common and fundamental role for these molecules in fungal biology. researchgate.net

Variability of Endogenous Levels Across Different Environmental Conditions and Developmental Stages

The internal concentrations of cytokinins, including dihydrozeatin riboside monophosphate, are not static but are dynamically regulated in response to developmental cues and environmental stimuli. nih.gov This regulation allows plants to adapt their growth and development to changing conditions.

Endogenous cytokinin levels fluctuate significantly throughout a plant's life cycle. For example, in pistachio trees, cytokinin concentrations in leaves, shoots, and flower buds change dramatically between the period of flowering, kernel development, and flower bud abscission, highlighting their role in the transition between vegetative and reproductive growth. scispace.com

Plants also modulate cytokinin levels in response to abiotic stress. researchgate.netsemanticscholar.org However, the response can be complex, with reports of both increases and decreases in cytokinin levels depending on the specific stress, its duration, and the plant species. nih.gov

Drought Stress: A common response to drought is a decrease in the levels of certain cytokinins, such as trans-zeatin and its riboside, in the xylem sap. semanticscholar.org This reduction can trigger adaptive physiological responses like stomatal closure to conserve water. nih.govmdpi.com However, in some cases, enhancing endogenous cytokinin levels has been shown to improve drought tolerance by inhibiting stress-induced leaf senescence. mdpi.com

Heat Stress: Under high temperatures, endogenous cytokinin levels may increase, particularly in the leaves. mdpi.com This accumulation is thought to enhance heat tolerance by stimulating antioxidant systems and maintaining normal plant growth. nih.govmdpi.com Increasing the endogenous cytokinin content, for instance by inserting the isopentenyl transferase (IPT) gene, has been shown to improve tolerance to high temperatures in Arabidopsis. mdpi.com

Salt Stress: Salinity can also lead to changes in cytokinin metabolism. Some studies show that mutations in cytokinin biosynthesis genes can lead to a more salt-tolerant phenotype, suggesting that a reduction in cytokinin levels can be beneficial under these conditions. nih.gov

The table below summarizes the general effects of various environmental stressors on endogenous cytokinin levels in plants.

Environmental StressorGeneral Effect on Endogenous Cytokinin LevelsAdaptive SignificanceReference(s)
Drought Often decreasedPromotes stomatal closure, can induce leaf senescence to reduce water loss. nih.govsemanticscholar.orgmdpi.com
Heat Often increasedMay improve thermotolerance by protecting photosynthetic machinery and activating antioxidant systems. mdpi.comresearchgate.net
Salinity Variable (often decreased)Reduced cytokinin levels can sometimes improve salt stress tolerance. semanticscholar.orgnih.gov

Molecular Mechanisms of Dihydrozeatin Riboside Monophosphate Action and Signaling

Integration into Plant Two-Component Signaling Systems

The action of cytokinins is primarily mediated through a multi-step phosphorelay pathway known as the two-component signaling (TCS) system. This system is comprised of histidine kinase receptors, histidine phosphotransfer proteins, and response regulators. It is presumed that Dihydrozeatin riboside monophosphate, like other cytokinins, integrates into this signaling cascade to elicit physiological responses.

Histidine Kinase Receptors (HKs) and Ligand Binding

Plant histidine kinases are transmembrane proteins that perceive cytokinin signals. These receptors are characterized by an extracellular CHASE (Cyclase/Histidine kinase Associated Sensory Extracellular) domain, which is responsible for ligand binding. Upon binding of a cytokinin, the receptor undergoes a conformational change, leading to its activation.

While direct binding assays specifically for this compound with various histidine kinase receptors are not extensively documented, studies on related cytokinins provide a model for its potential interaction. For instance, research on maize cytokinin receptors (ZmHKs) has demonstrated differential ligand preferences among various cytokinins. It is important to note that cytokinin receptors typically bind the active free-base forms of cytokinins. This compound is a nucleotide precursor and would likely need to be converted to its active form, Dihydrozeatin, to bind with high affinity to these receptors. This conversion is a key step in cytokinin activation. frontiersin.orgnih.gov

Table 1: General Representation of Cytokinin Binding to Histidine Kinase Receptors

Receptor ComponentFunctionPutative Interaction with Dihydrozeatin Form
CHASE DomainExtracellular ligand bindingBinds the active free-base form (Dihydrozeatin) after conversion from this compound.
Histidine Kinase DomainIntracellular autophosphorylation upon ligand bindingActivated following the binding of Dihydrozeatin to the CHASE domain.
Receiver DomainReceives the phosphate (B84403) group from the histidine kinase domainPhosphorylated as part of the intramolecular signal transduction.

This table represents a generalized model of cytokinin receptor activation. Specific binding affinities and kinetics for this compound are not widely available.

Histidine Phosphotransfer Proteins (HPs)

Following the autophosphorylation of the histidine kinase receptor upon cytokinin binding, the phosphate group is transferred to a conserved histidine residue within the kinase domain. This phosphate is then relayed to a family of small, soluble proteins known as histidine phosphotransfer proteins (HPs). HPs act as shuttles, moving the phosphate group from the receptor in the cell membrane to response regulators in the nucleus. The transient nature of this interaction ensures the rapid and efficient transfer of the signal.

Response Regulators (RRs) and Gene Transcription

Response regulators are the final component of the two-component signaling cascade. They are generally categorized into two main types: Type-B and Type-A RRs. Upon receiving the phosphate group from an HP, Type-B RRs are activated. These proteins contain a DNA-binding domain and function as transcription factors. Activated Type-B RRs bind to specific promoter regions of cytokinin-responsive genes, thereby initiating their transcription.

Among the genes upregulated by Type-B RRs are the Type-A RRs. Type-A RRs, in turn, act as negative regulators of the signaling pathway. By competing for phosphorylation or through other mechanisms, they dampen the cytokinin response, creating a negative feedback loop that allows for the fine-tuning of the signaling output.

Regulation of Downstream Target Genes and Transcriptional Networks

The activation of Type-B response regulators by the cytokinin signal, putatively initiated by this compound following its conversion, leads to widespread changes in gene expression. These transcriptional networks govern a multitude of developmental processes. While transcriptome analyses have identified numerous genes that are responsive to general cytokinin treatments, specific gene expression profiles solely induced by this compound are not well-defined.

Post-Translational Modifications and Protein-Protein Interactions

The signaling cascade initiated by cytokinins involves a series of phosphorylation events, which are themselves a form of post-translational modification. The transfer of a phosphate group from ATP to the histidine kinase, then to the histidine phosphotransfer protein, and finally to the response regulator is the central mechanism of signal transduction.

Beyond this core phosphorylation cascade, the broader impact of this compound on other post-translational modifications and protein-protein interactions is not well-documented. It is plausible that the downstream target genes regulated by this cytokinin could encode for proteins that are themselves subject to or catalyze various post-translational modifications, thereby amplifying and diversifying the initial signal. Furthermore, the activated components of the signaling pathway, such as phosphorylated response regulators, may engage in protein-protein interactions with other regulatory factors to modulate gene expression. However, specific protein interactors that are dependent on the presence of this compound have yet to be identified.

An Exploration of this compound: Future Research Horizons

This compound (DZRMP) is a naturally occurring cytokinin, a class of phytohormones that play a pivotal role in the regulation of plant growth and development. As a phosphorylated riboside of dihydrozeatin, DZRMP is a key intermediate in the complex network of cytokinin biosynthesis and metabolism. While the broader functions of cytokinins are well-documented, the specific roles and regulatory nuances of DZRMP remain an active area of scientific inquiry. This article delves into the unresolved questions and future research directions centered on this specific compound, exploring the frontiers of our understanding of its enzymatic regulation, spatiotemporal dynamics, role in stress responses, interplay with other hormones, and biotechnological potential.

Q & A

Q. What methodologies are recommended for detecting and quantifying DHZRMP in plant tissues?

DHZRMP is typically quantified using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which offers high sensitivity and specificity . Prior purification via immunoaffinity chromatography or solid-phase extraction (SPE) is critical to isolate DHZRMP from cross-reactive compounds like zeatin riboside monophosphate (ZRP) or isopentenyladenosine monophosphate (iPRMP) . Radioimmunoassay (RIA) using antibodies against zeatin riboside may also be employed, but cross-reactivity with DHZRMP requires validation via chromatographic separation .

Q. How does DHZRMP differ structurally and functionally from other cytokinin monophosphates?

DHZRMP is distinguished by its saturated side chain (dihydrozeatin backbone), which reduces its mobility and receptor-binding affinity compared to trans-zeatin riboside monophosphate (ZRP) . Functional studies in Pisum sativum show DHZRMP accumulates in root apical meristems, suggesting tissue-specific roles in regulating cell division, unlike ZRP, which is more abundant in shoots . Structural differences necessitate tailored chromatographic separation (e.g., reverse-phase HPLC with ion-pairing agents) to avoid co-elution with ZRP or iPRMP .

Advanced Research Questions

Q. What experimental designs are optimal for studying DHZRMP’s role in stress adaptation?

Controlled environmental assays (e.g., aluminum stress in Phaseolus vulgaris) combined with tissue-specific cytokinin profiling reveal DHZRMP accumulation in roots under metal toxicity, implicating it in stress signaling . To validate causality, mutant lines with impaired DHZRMP biosynthesis (e.g., Arabidopsis cytokinin oxidase mutants) can be subjected to stress treatments, followed by phenotypic and metabolomic analysis . Time-course experiments (e.g., 120 s vs. 600 s plasma exposure in pea seedlings) are critical for capturing dynamic DHZRMP fluctuations .

Q. How can researchers resolve contradictory data on DHZRMP levels in different plant tissues?

Contradictions often arise from tissue-specific extraction protocols or environmental variability. For example, DHZRMP levels in Ulmus shoots are higher in basal vs. apical regions due to differential enzymatic activity (e.g., phosphatases converting DHZRMP to DHZR) . Standardizing tissue sampling (e.g., dissecting meristems vs. mature tissues) and normalizing data to internal standards (e.g., deuterated DHZRMP) improve reproducibility . Conflicting results in stress studies may reflect dose-dependent responses, necessitating gradient-based experimental designs .

Q. What mechanisms regulate DHZRMP biosynthesis and degradation in planta?

DHZRMP is synthesized via phosphorylation of dihydrozeatin riboside (DHZR) by adenosine kinase homologs, as demonstrated in Physcomitrella patens . Degradation involves phosphatases (e.g., purple acid phosphatases) or glycosyltransferases that conjugate DHZRMP to inactive forms like DHZR-O-glucoside . Isotope tracing with 14C^{14}\text{C}-labeled precursors in Zea mays kernels can map biosynthetic flux, while CRISPR-Cas9 knockout of LOG (LONELY GUY) genes in Arabidopsis clarifies enzymatic regulation .

Q. How does DHZRMP interact with cytokinin receptors, and what are the implications for signaling models?

DHZRMP exhibits lower affinity for Arabidopsis histidine kinase receptors (AHK2/3/4) compared to ZRP, as shown in in vitro binding assays using recombinant proteins . However, in P. patens, DHZRMP accumulation in receptor mutants (Δchk1,2,3) suggests compensatory mechanisms or alternative signaling pathways . Computational docking studies predict that DHZRMP’s saturated side chain sterically hinders receptor binding, which can be tested via site-directed mutagenesis of AHK3’s ligand-binding domain .

Methodological Best Practices

  • Sample Preparation : Use cold methanol/water/formic acid (60:35:5, v/v/v) for extraction to preserve DHZRMP stability .
  • Chromatography : Employ C18 columns with 0.1% formic acid in water/acetonitrile gradients for optimal separation of DHZRMP from ZRP and iPRMP .
  • Validation : Include recovery experiments using 3H^{3}\text{H}-labeled DHZRMP to account for matrix effects in complex samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.